4-Nitrobenzenesulfenyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOVAWEMBIIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403158 | |
| Record name | 4-Nitrobenzenesulfenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-32-6 | |
| Record name | 4-Nitrobenzenesulfenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrobenzenesulfenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Literature review of sulfenyl chloride derivatives in synthesis
This guide provides an advanced technical review of sulfenyl chloride derivatives in organic synthesis, focusing on their mechanistic behaviors, synthetic utility, and critical role in modern pharmaceutical manufacturing.
Executive Summary
Sulfenyl chlorides (
This guide explores the transition of sulfenyl chlorides from unstable laboratory curiosities to robust intermediates in the synthesis of blockbuster antiretroviral drugs like Lamivudine (3TC) and Emtricitabine (FTC).
Fundamental Chemistry & Stability
The reactivity of sulfenyl chlorides stems from the polarization of the S-Cl bond. The chlorine atom renders the sulfur highly electrophilic, facilitating attack by nucleophiles.[1] However, this high reactivity often correlates with low thermal stability, necessitating in situ generation for many derivatives.
Table 1: Common Sulfenyl Chloride Classes & Properties
| Class | Example Reagent | Stability Profile | Key Reactivity | Application |
| Alkanesulfenyl | Methanesulfenyl chloride ( | Volatile, unstable | High reactivity with alkenes | General synthesis |
| Arenesulfenyl | Benzenesulfenyl chloride ( | Mod. stable liquid | Controlled electrophilic addition | Stereoselective synthesis |
| Nitro-Arene | 2,4-Dinitrobenzenesulfenyl chloride | Stable solid | Forms crystalline adducts | Characterization, derivatization |
| Trihalomethyl | Trichloromethanesulfenyl chloride | Stable liquid | Reacts with amines ( | Fungicides (Captan, Folpet) |
| Functionalized | Menthyl thioglycolate sulfenyl chloride | Generated in situ | Chiral induction potential | Lamivudine synthesis |
Mechanistic Paradigms: The Thiiranium Ion
The defining feature of sulfenyl chloride chemistry is the mechanism of addition to alkenes. Unlike simple electrophilic additions that might proceed via carbocations, sulfenyl chlorides react through a bridged thiiranium (episulfonium) ion intermediate. This mechanism dictates the stereochemical outcome (trans-addition) and regioselectivity.
Mechanistic Pathway: Electrophilic Addition ( )
The following diagram illustrates the formation of the thiiranium ion and its subsequent ring opening by the chloride nucleophile.
Caption: The stereospecific anti-addition of sulfenyl chlorides to alkenes via the thiiranium ion intermediate.
Mechanistic Causality:
-
Stereospecificity: The bridged nature of the thiiranium ion prevents rotation around the C-C bond, forcing the incoming nucleophile (Cl⁻) to attack from the opposite face (anti-attack). This preserves the relative stereochemistry of the alkene.
-
Regioselectivity: In unsymmetrical alkenes, the chloride attacks the carbon that best stabilizes positive charge (Markovnikov-like), although steric factors in the thiiranium ring can sometimes override this, leading to anti-Markovnikov products under kinetic control.
Synthetic Applications
-Sulfenylation of Carbonyls
Sulfenyl chlorides react rapidly with enolates (generated by bases like LDA or NaH) to introduce a sulfide group at the
-
Utility: Access to
-thio ketones/esters, which are precursors to -unsaturated carbonyls via oxidation and syn-elimination. -
Protocol Note: The reaction is extremely fast. To prevent di-sulfenylation, the sulfenyl chloride is typically added slowly to the enolate at low temperatures (
).
Heterocycle Functionalization (Indoles)
Indoles react with sulfenyl chlorides at the C3 position without the need for strong bases, driven by the high nucleophilicity of the indole ring.
-
Reaction: Indole +
3-(Phenylthio)indole + . -
Significance: A key step in accessing tryptamine-based CNS drugs and melatonin analogues.
Sulfenamide Synthesis (Agrochemicals)
The reaction of trichloromethanesulfenyl chloride (
-
Example: Reaction with tetrahydrophthalimide yields Captan , a broad-spectrum fungicide. The
bond is labile in biological systems, releasing the toxic thiophosgene moiety inside fungal cells [1].
High-Impact Case Study: Lamivudine (3TC) Synthesis
The synthesis of the oxathiolane core of Lamivudine (and Emtricitabine) represents the pinnacle of industrial sulfenyl chloride chemistry. This process utilizes a "chlorothiol-ene" reaction sequence that must be carefully controlled due to significant exotherms.[1][2][3]
The Reaction Pathway
The synthesis avoids handling unstable intermediates by generating the sulfenyl chloride in situ from a thiol and sulfuryl chloride (
Caption: Synthesis of the oxathiolane core for Lamivudine via an in situ sulfenyl chloride intermediate [2].
Technical Insight (Flow Chemistry):
Research by the Medicines for All Institute demonstrated that the formation of the sulfenyl chloride intermediate is highly exothermic (
Experimental Protocols
Protocol A: Preparation of Benzenesulfenyl Chloride (PhSCl)
Standard preparation for laboratory use.
Safety: Perform in a fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, gas inlet tube, and a drying tube (
). -
Solvent: Dissolve diphenyl disulfide (
, ) in anhydrous ( ). -
Chlorination: Cool the solution to
in an ice/salt bath. -
Addition: Slowly bubble dry chlorine gas (
) into the solution.-
Visual Cue: The solution will change from colorless/pale yellow to a deep orange-red.
-
-
Quantification: Add
until the theoretical weight gain ( , ) is achieved or until a persistent color change indicates saturation. -
Workup: Allow the mixture to warm to room temperature. Remove excess
and solvent under reduced pressure (rotary evaporator, keep bath ). -
Result: The residue is crude benzenesulfenyl chloride, a dark red liquid, suitable for immediate use.
Protocol B: Synthesis of Lamivudine Intermediate (Batch Adaptation)
Adapted from Snead et al. (2020) for demonstrating the chlorothiol-ene reaction [2].
-
Reagent Preparation: Dissolve L-menthyl thioglycolate (
) in toluene ( ). -
Sulfenyl Chloride Generation:
-
Vinyl Acetate Addition:
-
Cool the mixture further to
. -
Add vinyl acetate (
) slowly to control the exotherm.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous
. Separate the organic layer, dry over , and concentrate. -
Outcome: The resulting dichloro-acetate is the precursor to the oxathiolane ring.
References
-
Snead, D. R., et al. (2020).[5][6] A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. Retrieved from [Link]
-
Kashinath, K., et al. (2020).[5] Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides and Related Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. vapourtec.com [vapourtec.com]
Methodological & Application
Mastering Cysteine Labeling: A Detailed Guide to 4-Nitrobenzenesulfenyl Chloride Chemistry
For Researchers, Scientists, and Drug Development Professionals
This comprehensive application note provides a detailed technical guide for the selective labeling of cysteine residues in proteins and peptides using 4-Nitrobenzenesulfenyl chloride (NbsCl). This document offers in-depth protocols, mechanistic insights, and data interpretation strategies to empower researchers in their protein modification endeavors.
Introduction: The Strategic Advantage of Cysteine Labeling with this compound
Site-selective modification of proteins is a cornerstone of modern chemical biology and drug development. Among the twenty proteinogenic amino acids, cysteine, with its unique nucleophilic thiol group, offers a prime target for specific chemical ligation.[1] this compound has emerged as a valuable tool for this purpose, enabling the formation of a stable, yet reversible, mixed disulfide bond at cysteine residues.
The key advantages of using NbsCl include:
-
High Selectivity for Thiols: Sulfenyl chlorides exhibit a strong preference for reaction with the thiol groups of cysteine residues over other nucleophilic amino acid side chains, particularly under controlled pH conditions.[2]
-
Spectrophotometric Monitoring: The reaction product, a 4-nitrophenyl mixed disulfide, and the byproducts of subsequent cleavage reactions, possess distinct chromophoric properties, allowing for straightforward spectrophotometric quantification of the labeling efficiency.
-
Reversible Linkage: The resulting disulfide bond can be readily cleaved under reducing conditions, offering a "traceless" modification or the opportunity for further downstream manipulations.[3][4]
This guide will delve into the chemical principles, provide detailed experimental protocols, and offer expert insights to ensure successful and reproducible cysteine labeling experiments.
The Chemistry of Cysteine Labeling with this compound
The labeling reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the electrophilic sulfur atom of this compound. This results in the formation of a mixed disulfide bond between the protein and the 4-nitrophenylthio group, with the release of a chloride ion.
Reaction Mechanism:
Caption: Reaction of a protein thiol with this compound.
The reaction is typically performed in an aqueous buffer at a slightly acidic to neutral pH. While the thiolate anion is the reactive species, a lower pH can help to minimize the reactivity of other nucleophilic side chains, such as lysine, thereby enhancing the selectivity for cysteine.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the labeling of cysteine residues with NbsCl, quantification of the labeling efficiency, and subsequent cleavage of the disulfide bond.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound (NbsCl) | Major chemical suppliers | Highly reactive and moisture-sensitive. Store under inert gas and desiccated. Prepare solutions fresh before each use. |
| Protein of interest | User-provided | Should contain at least one accessible cysteine residue. The protein solution should be free of other thiol-containing reagents. |
| Reaction Buffer | User-prepared | e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 6.5. Avoid buffers with primary or secondary amines (e.g., Tris). |
| Quenching Reagent | User-prepared | e.g., 1 M Glycine or 1 M Tris, pH 8.0. |
| Dithiothreitol (DTT) | Major chemical suppliers | For cleavage of the disulfide bond. Prepare fresh. |
| Solvents | ACS grade or higher | e.g., Acetonitrile, Dimethylformamide (DMF) for dissolving NbsCl. |
Protocol 1: Labeling of Protein Cysteine Residues with NbsCl
This protocol outlines the general procedure for labeling a protein with NbsCl. Optimization of the NbsCl-to-protein molar ratio and reaction time may be necessary for each specific protein.
Experimental Workflow:
Caption: General workflow for protein labeling with NbsCl.
Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored in a buffer containing thiols (e.g., DTT, β-mercaptoethanol), it must be removed by dialysis, desalting column, or buffer exchange prior to labeling.
-
-
NbsCl Solution Preparation:
-
Immediately before use, prepare a stock solution of NbsCl in an anhydrous organic solvent such as acetonitrile or DMF. A typical stock concentration is 10-100 mM.
-
Caution: NbsCl is highly reactive and moisture-sensitive. Handle in a fume hood and avoid inhalation and contact with skin.
-
-
Labeling Reaction:
-
Add the NbsCl stock solution to the protein solution with gentle vortexing. A typical starting molar excess of NbsCl to protein is 10-fold.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be monitored by spectrophotometry (see Section 4).
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as glycine or Tris to a final concentration of 10-50 mM. These reagents contain primary amines that will react with any excess NbsCl.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagents and byproducts by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.
-
The purified, labeled protein can be stored under appropriate conditions, typically at -20°C or -80°C.
-
Protocol 2: Cleavage of the Nbs-Cysteine Disulfide Bond
The mixed disulfide bond formed between the protein and the 4-nitrophenylthio group can be readily cleaved using a reducing agent such as Dithiothreitol (DTT).
Step-by-Step Procedure:
-
Prepare a DTT Solution:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
-
Reduction Reaction:
-
Add DTT to the solution of the Nbs-labeled protein to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Analysis:
-
The cleavage of the disulfide bond can be confirmed by mass spectrometry (observing the mass of the reduced protein) or by spectrophotometrically monitoring the release of 4-nitrothiophenol (see Section 4).
-
Quantification and Characterization
A key advantage of using NbsCl is the ability to spectrophotometrically quantify the extent of labeling.
Spectrophotometric Quantification of Labeling
The reaction of NbsCl with a thiol results in the formation of a mixed disulfide. The extent of this reaction can be followed by monitoring the decrease in free thiols using Ellman's reagent (DTNB).[6] Alternatively, after the labeling reaction and removal of excess NbsCl, the number of incorporated 4-nitrophenylthio groups can be determined by reducing the disulfide bond and measuring the absorbance of the released 4-nitrothiophenolate.
Quantification by Reduction and Measurement of 4-Nitrothiophenolate:
-
After purification of the Nbs-labeled protein, measure its concentration using a standard protein assay (e.g., BCA or Bradford).
-
Treat a known concentration of the labeled protein with an excess of DTT (10-50 mM) in a buffer at pH > 8.0 to ensure the complete formation of the 4-nitrothiophenolate anion.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of the released 4-nitrothiophenolate using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance at 412 nm.
-
ε is the molar extinction coefficient of 4-nitrothiophenolate at 412 nm, which is approximately 14,150 M⁻¹cm⁻¹ at pH 8.0.[6]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the 4-nitrothiophenolate.
-
-
The degree of labeling can be calculated as the molar ratio of the released 4-nitrothiophenolate to the protein concentration.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the covalent modification of the protein. An increase in the protein's molecular weight corresponding to the mass of the 4-nitrophenylthio group (154.18 Da) for each labeled cysteine residue should be observed.
Troubleshooting and Expert Insights
-
Low Labeling Efficiency:
-
Incomplete reduction of protein thiols: Ensure that all disulfide bonds in the protein are fully reduced before labeling. This can be achieved by pre-treating the protein with a reducing agent like DTT or TCEP, followed by its complete removal.
-
Inaccessible cysteine residues: The target cysteine residue may be buried within the protein structure. Performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride) may increase accessibility, but this should be done with caution to avoid irreversible protein denaturation.
-
Degraded NbsCl: NbsCl is sensitive to moisture. Use a fresh bottle or ensure proper storage. Always prepare the stock solution immediately before use.
-
-
Non-specific Labeling:
-
Reaction with other nucleophiles: At higher pH values, NbsCl can react with other nucleophilic residues like lysine. Performing the reaction at a slightly acidic pH (e.g., 6.0-6.5) can improve selectivity for cysteine.[5]
-
Excessive NbsCl: Using a large excess of NbsCl can lead to non-specific reactions. Optimize the molar ratio of NbsCl to protein.
-
-
Protein Precipitation:
-
Solvent effects: The organic solvent used to dissolve NbsCl may cause protein precipitation. Add the NbsCl stock solution slowly to the protein solution with gentle mixing.
-
Protein instability: The modification itself or the reaction conditions may destabilize the protein. Screen different buffer conditions and temperatures.
-
Conclusion
This compound is a versatile and effective reagent for the selective labeling of cysteine residues. Its reactivity, coupled with the ability to spectrophotometrically monitor the labeling process, makes it a valuable tool for a wide range of applications in protein chemistry, including the introduction of probes, the study of protein structure and function, and the development of bioconjugates. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and successfully employ NbsCl in their scientific investigations.
References
-
Dithiothreitol - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Ellman's reagent - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Reversion of Sulfenamide Prodrugs in the Presence of Free Thiol Containing Proteins - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Dithiothreitol (DTT) Applications you must know - Astral Scientific. (2018, October 4). Retrieved February 23, 2026, from [Link]
-
Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Quantification of protein modification by oxidants - ScienceDirect. (2009, April 15). Retrieved February 23, 2026, from [Link]
-
Team:Imperial College/Enzyme Kinetics - 2013.igem.org. (n.d.). Retrieved February 23, 2026, from [Link]
-
Measurement of Protein Sulfenic Acid Content - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Reduced and oxidized structure of DTT and DTE. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Modification of cysteine - WashU Medicine Research Profiles. (2017, February 1). Retrieved February 23, 2026, from [Link]
-
Formation, reactivity and detection of protein sulfenic acids - PMC. (2010, September 16). Retrieved February 23, 2026, from [Link]
-
Protein Carbonyl Levels— An Assessment of Protein Oxidation. (n.d.). Retrieved February 23, 2026, from [Link]
-
Formation and properties of mixed disulfides between thioredoxin reductase from Escherichia coli and thioredoxin: evidence that cysteine-138 functions to initiate dithiol-disulfide interchange and to accept the reducing equivalent from reduced flavin - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Removal of S‐Cysteine Protection by Means of 2‐Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. Preliminary communication | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance - Maastricht University. (n.d.). Retrieved February 23, 2026, from [Link]
-
Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide - PubMed. (1985, February 1). Retrieved February 23, 2026, from [Link]
-
Molar absorption coefficients for the reduced Ellman reagent: Reassessment | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemical Protein Modification through Cysteine - Scilit. (n.d.). Retrieved February 23, 2026, from [Link]
-
Do Cysteine thiol groups respond to the pH changes? - ResearchGate. (2015, January 8). Retrieved February 23, 2026, from [Link]
-
Bis(4-nitrophenyl)disulfide - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]
-
Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells - Profiles. (1995, January 1). Retrieved February 23, 2026, from [Link]
-
High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed. (1980, May 1). Retrieved February 23, 2026, from [Link]
-
Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Publishing. (n.d.). Retrieved February 23, 2026, from [Link]
-
Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins - MDPI. (2019, November 28). Retrieved February 23, 2026, from [Link]
-
High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets - MDPI. (2024, March 19). Retrieved February 23, 2026, from [Link]
-
OxiSelect™ Protein Carbonyl Spectrophotometric Assay - Cell Biolabs, Inc. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
Application Note: Preparation of 4-Nitrophenyl Disulfides from Sulfenyl Chlorides
Abstract
This technical guide details the synthesis of 4-nitrophenyl disulfides using 4-nitrobenzenesulfenyl chloride (
Introduction & Strategic Utility
In drug development, the 4-nitrophenyl disulfide moiety is rarely the final therapeutic endpoint but rather a high-utility activation group .
-
Leaving Group Mechanics: The p-nitrothiophenol group is an excellent leaving group (
~4.8 for the thiol) compared to alkyl thiols ( ~10). -
Bioconjugation: Mixed disulfides containing a 4-nitrophenyl group react rapidly with cysteine residues on proteins or peptides via disulfide exchange, releasing the chromogenic 4-nitrothiophenol (yellow), which allows for real-time monitoring of conjugation efficiency.
The Challenge: Sulfenyl chlorides are "hard" electrophiles prone to hydrolysis. Successful preparation requires strict moisture control and precise stoichiometry to prevent over-oxidation or disproportionation.
Mechanism of Action
The conversion of sulfenyl chloride to disulfide proceeds via a nucleophilic substitution at the sulfur atom. The high energy of the S-Cl bond makes the sulfur highly electrophilic.
Reaction Pathway (Graphviz)
Caption: Nucleophilic attack of the thiol on the sulfenyl chloride sulfur center, facilitated by base-mediated HCl scavenging.
Protocol 1: Synthesis of Activated Mixed Disulfides (Heterocoupling)
Application: Creating activated linkers for drug delivery or peptide modification.
Reaction:
Materials
-
Reagent A: this compound (Store at -20°C, highly moisture sensitive).[1]
-
Reagent B: Target Thiol (e.g., Boc-Cys-OMe, Thio-drug payload).
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
). -
Base: Pyridine or Triethylamine (TEA) (Dried over KOH).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round bottom flask under an Argon atmosphere.
-
Sulfenyl Chloride Solution: Dissolve this compound (1.1 equiv) in anhydrous DCM. The solution should be bright yellow.
-
Critical Note: If the solution is cloudy or precipitates a white solid, the reagent has hydrolyzed. Recrystallize from
before use.
-
-
Thiol Addition: Dissolve the Target Thiol (1.0 equiv) and Pyridine (1.2 equiv) in DCM. Add this solution dropwise to the sulfenyl chloride solution at 0°C .
-
Why 0°C? Low temperature suppresses the nucleophilic attack of the chloride ion on the product, preventing disulfide disproportionation.
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (the yellow sulfenyl chloride spot will disappear, replaced by the disulfide).
-
Workup:
-
Wash with 1M HCl (to remove pyridine).
-
Wash with sat.
(to remove traces of free nitrothiophenol). -
Dry organic layer over
and concentrate.[2]
-
-
Purification: Flash chromatography (Hexane/EtOAc). Mixed disulfides are typically stable solids.
Protocol 2: Reductive Dimerization (Homocoupling)
Application: Preparation of symmetric Bis(4-nitrophenyl) disulfide from the chloride (e.g., recycling hydrolyzed reagents or specific synthetic routes).
Reaction:
Methodology
While sulfenyl chlorides are usually made from disulfides, the reverse is achievable using soft reducing agents.
-
Dissolution: Dissolve this compound (1.0 mmol) in dry Acetone (10 mL).
-
Reduction: Add Sodium Iodide (NaI, 1.2 mmol) in one portion. The solution will immediately darken due to iodine (
) liberation. -
Quenching: After 15 minutes, add 10% aqueous Sodium Thiosulfate (
) until the iodine color fades to a pale yellow. -
Isolation: The symmetric disulfide is highly insoluble in aqueous acetone and will precipitate. Filter the yellow solid, wash with water, and dry under vacuum.
Critical Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture | < 50 ppm | Hydrolysis yields |
| Stoichiometry | 1.1 : 1.0 (S-Cl : Thiol) | Excess thiol leads to symmetric disulfide formation via disulfide exchange. |
| Temperature | 0°C | Temps > 40°C promote chlorinolysis of the aromatic ring. |
| Base Choice | Pyridine (Preferred) | Stronger bases (NaOH) hydrolyze the S-Cl bond faster than the thiol reacts. |
Stability Warning
This compound is corrosive and evolves HCl upon contact with moist air. It must be stored in a desiccator. If the solid turns from bright yellow to orange/brown paste, it has degraded.
References
-
Douglass, I. B., & Norton, R. V. (1968). The reaction of sulfenyl chlorides with thiols. Journal of Organic Chemistry.
-
Kharasch, N. (1956).[3] The Unique Properties of 2,4-Dinitrobenzenesulfenyl Chloride. Journal of Chemical Education. (Foundational text on sulfenyl chloride handling).
-
Wang, Q., et al. (2020). A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides.[4] Royal Society of Chemistry / PMC.
-
Houben-Weyl Methods of Organic Chemistry. Synthesis of Peptides and Peptidomimetics: Mixed Disulfides. (Standard protocol for Cys-activation).
Sources
- 1. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 2. (4-Nitrophenyl)methanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]
- 4. A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of sulfenamide synthesis with 4-Nitrobenzenesulfenyl chloride
Topic: 4-Nitrobenzenesulfenyl Chloride (4-NBSC) Applications
Core Directive & Scientific Context
The Challenge: Synthesizing sulfenamides (
The Reagent: this compound is a "soft" electrophile. The nitro group at the para position enhances the electrophilicity of the sulfur atom compared to benzenesulfenyl chloride, accelerating the reaction with amines. However, this also makes the reagent highly moisture-sensitive, leading to the rapid formation of the unreactive disulfide dimer (4,4'-dinitrodiphenyl disulfide).
Scope: This guide provides a self-validating protocol to maximize yield, prevent disulfide formation, and ensure the stability of the isolated sulfenamide.
Pre-Reaction Reagent Integrity Check[1]
Before starting, you must verify the quality of your 4-NBSC. Using hydrolyzed reagent is the #1 cause of low yields.
| Observation | Diagnosis | Action |
| Bright Yellow Crystalline Solid | High Purity | Proceed with synthesis. |
| Orange/Brown Sticky Solid | Partial Hydrolysis | Recrystallize immediately (see below). |
| White Precipitate/Insoluble Matter | Disulfide Formation | The reagent has dimerized. It is inert.[1][2] Discard or Regenerate (chlorination required).[3] |
| Acrid Acidic Smell (fuming) | HCl Evolution | Significant decomposition. Purge bottle with |
Purification Protocol (If purity is <95%):
Recrystallize from dry Carbon Tetrachloride (
The "Golden" Protocol: Base-Scavenged Substitution
This protocol uses a Reverse Addition strategy to maintain a basic environment, preventing the acid-catalyzed decomposition of the forming sulfenamide.
Reagents
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.05 equiv)
-
Base: Triethylamine (
) or DIPEA (1.2 - 1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen flow.
-
Amine Solubilization: Dissolve the Amine and Base in anhydrous DCM. Cool to
.-
Why? Low temperature suppresses side reactions (like over-sulfenylation).
-
-
Electrophile Addition: Dissolve 4-NBSC in a minimal amount of dry DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical Control Point: The solution usually turns bright yellow. If it turns dark red/brown immediately, the exotherm is too high—slow down.
-
-
Reaction Monitoring: Stir at
for 30 mins, then warm to Room Temperature (RT). Monitor by TLC.[4][3][5]-
TLC Tip: Sulfenamides are less polar than the starting amine.
-
-
Quench & Workup:
Visualizing the Pathway
The following diagram illustrates the competitive pathways. The goal is to maximize Path A (Product) while suppressing Path B (Hydrolysis/Dimerization) and Path C (Acid Cleavage).
Caption: Figure 1. Reaction mechanism showing the critical role of the base in preventing acid-mediated product cleavage and the competitive hydrolysis pathway.
Troubleshooting & FAQ
Q1: My reaction mixture turned cloudy and a white solid precipitated. What happened?
A: This is likely Amine Hydrochloride salt (
-
Diagnostic: Add water to a small aliquot. If it dissolves, it is salt (Good). If it remains insoluble, it is the Disulfide Dimer (Bad).
-
Fix: If it's salt, filter it off or wash it out during workup. If it's disulfide, your solvent was wet.[3] Repeat with freshly distilled solvent.
Q2: I isolated the product, but it decomposed on the silica column.
A: Sulfenamides are acid-labile. Standard silica gel is slightly acidic (
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexane before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use neutral Alumina.
Q3: The yield is low (<40%) despite dry conditions. My amine is sterically hindered. A: 4-NBSC is reactive, but bulky amines can struggle to attack the sulfur.
-
Fix: Add Silver Nitrate (
, 1.0 equiv) to the reaction. The silver precipitates chloride as , driving the equilibrium forward irreversibly. -
Protocol: Dissolve 4-NBSC and Amine in Acetonitrile. Add
solution. Filter off the grey AgCl precipitate before workup.
Q4: Can I use this reagent to protect amino acids? A: Yes. This forms the Nps (2-nitrophenylsulfenyl) or 4-Nps protecting group.
-
Benefit: The Nps group is cleaved by weak acids (HCl in ether) or nucleophiles (Thioacetamide), making it orthogonal to Fmoc and Boc.
-
Warning: Do not use acids to work up Nps-protected peptides; you will lose the group.
Troubleshooting Decision Matrix
Caption: Figure 2. Step-by-step logic flow for isolating the root cause of low sulfenamide yields.
References
-
Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. Link
-
Coval, S. J. (2001). o-Nitrobenzenesulfenyl Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Discusses the Nps group chemistry applicable to the 4-nitro isomer). Link
-
Drabowicz, J., & Kiełbasiński, P. (2008). Synthesis of Sulfenamides. In Science of Synthesis, Vol 39. Thieme Chemistry. (Comprehensive review of S-N bond formation). Link
- Phanstiel, O. (2018). Sulfenamide Synthesis and Stability. University of Central Florida Department of Chemistry Technical Notes. (General reactivity of sulfenyl chlorides).
Sources
Removing unreacted 4-Nitrobenzenesulfenyl chloride from reaction mixtures
This guide outlines the technical protocols for removing unreacted 4-Nitrobenzenesulfenyl chloride (NBSC) from reaction mixtures.[1]
Technical Guide: Removal of Unreacted this compound
Status: Active | Topic: Purification/Work-up | Reagent CAS: 937-32-6[1][2]
Core Chemical Challenge: The "Disulfide Trap"
Before attempting removal, it is critical to distinguish This compound (
-
The Issue: Unlike sulfonyl chlorides, which hydrolyze to water-soluble sulfonic acids, sulfenyl chlorides hydrolyze to form 4,4'-dinitrodiphenyldisulfide .[1][2]
-
The Consequence: This disulfide byproduct is a highly insoluble, bright yellow solid ("brick dust") that is difficult to separate from non-polar products by chromatography.[1]
-
The Solution: You must derivatize the unreacted NBSC into a water-soluble species before quenching with water.[1]
Reaction Logic:
Method A: The "Tag-and-Extract" Protocol (Recommended)[1]
This method uses Thiosalicylic acid (2-Mercaptobenzoic acid) to convert the unreacted NBSC into an asymmetric disulfide containing a carboxylic acid "handle."[1] This handle renders the impurity soluble in basic aqueous solutions.
Mechanism:
Step-by-Step Protocol
-
Quantification: Estimate the excess NBSC remaining (typically 10–20% excess is used in reactions).[1]
-
Scavenging: Add 1.5 equivalents (relative to excess NBSC) of Thiosalicylic acid directly to the reaction mixture.
-
Incubation: Stir at room temperature for 15–30 minutes .
-
Visual Cue: The solution may darken slightly, but no precipitate should form if the solvent is dry.
-
-
Work-up:
-
Finish: Dry organic layer over
, filter, and concentrate.
Method B: The "Bunte Salt" Aqueous Wash (High Throughput)[1]
For larger scales where adding solid scavengers is impractical, use a concentrated Sodium Thiosulfate wash.[2] This converts the electrophilic sulfenyl chloride into a water-soluble Bunte salt (S-aryl thiosulfate).[1]
Mechanism:
Step-by-Step Protocol
-
Preparation: Prepare a 20% w/v aqueous solution of Sodium Thiosulfate (
). -
Quench: Pour the organic reaction mixture into a separatory funnel containing the thiosulfate solution.
-
Agitation: Shake vigorously for 2–3 minutes .
-
Note: Unlike standard extractions, vigorous contact is required to react the biphasic electrophile.
-
-
Separation: Drain the aqueous layer (which will contain the yellow Bunte salt).[1]
-
Validation: Check the organic layer by TLC.[1][3][4] If NBSC remains, repeat the wash.[1]
Visualizing the Workflow
The following decision tree illustrates the critical path to avoid disulfide precipitation.
Caption: Workflow decision tree for NBSC removal. The red path indicates the common error leading to product contamination.
Troubleshooting & FAQs
Q1: The reaction mixture turned cloudy and yellow after I added water. What happened? A: You likely triggered the hydrolysis of unreacted NBSC into 4,4'-dinitrodiphenyldisulfide .[1]
-
Fix: If the product is soluble in DCM, filter the mixture through a pad of Celite to remove the solid disulfide precipitate. If the product is also a solid, you may need to recrystallize from a solvent where the disulfide is insoluble (e.g., cold ethanol).
Q2: Can I use amine scavenger resins? A: Standard amine resins (like Trisamine) will only scavenge the HCl byproduct.[1] To scavenge the NBSC itself, you must use a Thiol-functionalized resin (e.g., polymer-supported thiophenol).[1][2] The resin will form a covalent disulfide bond with the reagent, allowing removal by filtration.
Q3: How do I distinguish NBSC from the Disulfide by TLC? A:
-
NBSC (ArSCl): Reacts instantly with methanol (if used as eluent) to form the sulfenate ester.[1] It is often a streak or a spot that changes
depending on the solvent's moisture content. -
Disulfide (ArSSAr): A distinct, non-polar yellow spot that runs near the solvent front in non-polar eluents (e.g., 10% EtOAc/Hexanes).[1][2] It is UV active and visibly yellow.[1]
References
-
Org. Syn. 2003, 10, 128. Preparation of 2,4-Dinitrobenzenesulfenyl chloride.[1][2] (Describes the hydrolysis sensitivity and disulfide formation). [1][2]
-
BenchChem Technical Support. Scavenging Strategies for Electrophilic Sulfur Species. (General protocols for thiol/disulfide management). [1][2]
-
Reeves, I. et al. The Chemistry of Bunte Salts.[1] J. Am. Chem. Soc.[1] (General reactivity of sulfur electrophiles with thiosulfate).
Sources
Purification methods for 4-nitrophenylsulfenyl derivatives
This is Dr. Aris Thorne , Senior Application Scientist at the Peptide Chemistry Solutions Center.
Below is a comprehensive technical guide designed to troubleshoot and optimize the purification of 4-nitrophenylsulfenyl (Nps) derivatives. This guide moves beyond basic textbook definitions to address the practical "pain points" of Nps chemistry—specifically its instability to moisture, its tendency to form oils, and the critical side-reactions involving Tryptophan.
Introduction: The Nps Profile
The 4-nitrophenylsulfenyl (Nps) group is a valuable
However, users frequently encounter three specific failure modes:
-
Hydrolysis: The Nps-Cl reagent degrades into bis(4-nitrophenyl)disulfide.
-
Physical State: Nps-amino acids often isolate as uncrystallizable oils.[1]
-
Scavenging Failure: The released sulfenyl cation modifies Tryptophan residues.
Module 1: The "Oily Product" Protocol (DCHA Salt Formation)
User Issue: "My Nps-amino acid is a sticky orange oil that won't crystallize, making it impossible to weigh or purify."
Technical Insight:
Free Nps-amino acids are notoriously difficult to crystallize. The industry-standard solution is to convert them into Dicyclohexylamine (DCHA) salts . These salts are highly crystalline, stable, and non-hygroscopic. They act as a purification filter: impurities remain in the mother liquor while the Nps-AA
Workflow Visualization: DCHA Salt Purification
Caption: Logical workflow for converting unstable oily Nps-derivatives into stable, crystalline DCHA salts.
Standard Operating Procedure (SOP): DCHA Salt Formation
-
Dissolution: Dissolve the crude Nps-amino acid (free acid) in a minimal volume of Ethyl Acetate (EtOAc).
-
Addition: Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise while stirring.
-
Precipitation:
-
Immediate: If a precipitate forms, add Diethyl Ether (
) to complete precipitation. -
Delayed: If no precipitate forms, add
until slightly turbid, then store at 4°C overnight.
-
-
Collection: Filter the yellow/orange crystals.
-
Wash: Wash heavily with cold
to remove non-acidic impurities and disulfide byproducts.
How to Release the Free Acid (Before Coupling)
You cannot use the DCHA salt directly in many coupling reactions.
-
Suspend the salt in EtOAc.[2]
-
Wash with 5%
or 10% Citric Acid (aqueous) until the organic layer is clear. -
Dry over
and concentrate. Use immediately.
Module 2: The Tryptophan Adduct (Scavenging)
User Issue: "After removing the Nps group, my Mass Spec shows a peak at M + 197 Da (or +153 Da). What happened?"
Technical Insight:
This is the "Achilles' heel" of Nps chemistry. During deprotection, the Nps group is cleaved as a highly electrophilic sulfenyl cation (
The Solution: You must use a "suicide scavenger" that is more electron-rich than the indole ring. 2-Methylindole is the gold standard.
Mechanism of Failure & Rescue
Caption: Competitive pathway analysis. Without a scavenger (Red path), the sulfenyl cation modifies Tryptophan. With 2-methylindole (Green path), the reactive species is neutralized.
Optimized Deprotection Cocktail
Do not use simple HCl/MeOH if Trp is present. Use this Thiolytic Cocktail:
| Component | Concentration | Role |
| 2-Mercaptoethanol | 2 - 5 equivalents | Nucleophile (Cleaves Nps) |
| 2-Methylindole | 2 - 5 equivalents | Scavenger (Protects Trp) |
| HCl (in Dioxane/MeOH) | 1 - 2 equivalents | Catalyst |
| Solvent | DMF or NMP | Solubilizes peptide |
Module 3: Troubleshooting FAQs
Q1: My Nps-Cl reagent has turned from bright yellow to a dull orange crust. Is it usable?
-
Diagnosis: No. It has hydrolyzed into bis(4-nitrophenyl)disulfide and HCl.
-
Fix: You can attempt recrystallization from benzene/petroleum ether, but it is often safer to purchase fresh reagent. Store Nps-Cl in a desiccator at -20°C.
Q2: Can I use Nps-amino acids in Fmoc solid-phase synthesis?
-
Answer: Yes, but with caution. Nps is stable to base (piperidine), so it is orthogonal to Fmoc removal. However, Nps is not stable to the high concentrations of TFA used in final cleavage. Nps is typically used as a temporary protection for the N-terminus or side chains during specific modification steps, not as the global backbone protection.
Q3: I see a peak broadening on my HPLC during purification of an Nps-protected intermediate.
-
Diagnosis: The acidic mobile phase (0.1% TFA) is likely causing partial degradation of the Nps group on the column.
-
Fix: Switch to a neutral buffer system (Ammonium Acetate/Acetonitrile) or minimize on-column time.
References
-
Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.[3] Journal of the American Chemical Society.[4]
-
BenchChem Technical Support. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.[1] BenchChem Protocols.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid. Bachem Knowledge Base.
- Wackerle, L. (1979). Racemization-free removal of the o-nitrophenylsulfenyl group using 2-mercaptopyridine-1-oxide. Annals of the New York Academy of Sciences.
Sources
Optimizing temperature for sulfenyl chloride addition reactions
Status: Operational | Topic: Temperature Optimization & Troubleshooting | Audience: R&D Chemist
Executive Summary
The addition of sulfenyl chlorides (
This guide provides a technical framework for optimizing these conditions, moving beyond "standard recipes" to mechanistic control.
Part 1: The Thermodynamics vs. Kinetics Interface
To optimize yield and regioselectivity, one must understand the energy landscape. The reaction is governed by two competing pathways:[2]
-
Kinetic Pathway (Target: Anti-Addition Product)
-
Temperature: Low (
to ) -
Mechanism: The sulfenyl chloride attacks the alkene to form a bridged episulfonium ion. The chloride ion, acting as a nucleophile, attacks the ring from the back (anti-attack).
-
Outcome: High stereospecificity (anti-addition) and kinetic regioselectivity (often anti-Markovnikov for terminal alkenes due to steric approach).
-
-
Thermodynamic Pathway (Target: Rearrangement/Elimination)
-
Temperature: Elevated (
to Reflux) -
Mechanism: If the chloride attack is reversible, or if the episulfonium ion has sufficient thermal energy, it can open to a carbocation or undergo proton elimination.
-
Outcome: Loss of stereochemistry (scrambling), thermodynamic regioselectivity (Markovnikov), or elimination to vinyl sulfides (
loss).
-
Mechanistic Visualization (DOT)
The following diagram maps the critical temperature-dependent branch points in the reaction mechanism.
Figure 1: Mechanistic divergence of sulfenyl chloride addition based on thermal energy input.
Part 2: Optimized Experimental Protocol
This protocol minimizes side reactions (disulfides, chlorosulfides) by strictly controlling the thermal ramp.
Reagents:
-
Sulfenyl Chloride (
): Freshly prepared (e.g., from disulfide + or NCS). -
Solvent: Dry
(DCM) or (non-polar solvents favor the tight ion pair). -
Atmosphere:
or Ar (Strictly anhydrous).
Step-by-Step Methodology:
-
Preparation of RSCl (In-Situ):
-
Dissolve disulfide (
) in dry DCM at . -
Add
(1.0 equiv) dropwise. -
Visual Cue: Solution turns distinct yellow/orange.
-
Critical: Allow to warm to
for 15 mins to ensure complete cleavage, then immediately cool back to reaction temperature.
-
-
The Addition Phase (Kinetic Control):
-
Cool the
solution to (dry ice/acetone). -
Add the alkene (1.1 equiv) slowly as a solution in DCM.
-
Why? Excess alkene prevents over-chlorination of the product.
-
Stir at
for 30-60 minutes.
-
-
The Thermal Ramp:
-
Remove the cooling bath and allow the vessel to warm slowly to room temperature over 2 hours.
-
Monitoring: Watch for the disappearance of the yellow/orange color. If color persists at
, the reaction is sluggish; consider warming to .
-
-
Quench:
-
Concentrate in vacuo immediately. Do not perform an aqueous workup unless necessary, as
-chloro sulfides can hydrolyze.
-
Part 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this logic flow to identify the root cause of failure.
Figure 2: Troubleshooting logic for common sulfenyl chloride addition failures.
Frequently Asked Questions
Q1: My product contains significant amounts of vinyl sulfide (elimination product). Why?
-
Cause: This is a classic symptom of "thermal overshoot." The
-chloro sulfide product is essentially an alkyl chloride with a neighboring sulfur group. At temperatures , sulfur can assist in the elimination of . -
Solution: Keep the reaction strictly below
. If elimination persists, add a non-nucleophilic base (like 2,6-lutidine) to scavenge trace acid, which can catalyze the elimination [1].
Q2: The reaction mixture turned colorless, but NMR shows no product.
-
Cause: Moisture contamination. Sulfenyl chlorides hydrolyze rapidly to sulfenic acids (
) and then disproportionate to disulfides ( ) and thiosulfinates, which are often colorless or pale. -
Solution: Ensure the reaction flask is flame-dried and under positive inert gas pressure. Verify the quality of your
or NCS [2].
Q3: I am getting a mixture of Markovnikov and anti-Markovnikov products.
-
Cause: You are likely operating under thermodynamic control.[3] While the initial attack is kinetically controlled (anti-Markovnikov), allowing the reaction to sit at room temperature allows the episulfonium ion to equilibrate between the two carbon centers.
-
Solution: Quench the reaction immediately upon decolorization at low temperature (
or lower). Do not allow overnight stirring [3].
Q4: Can I use THF or Ether as solvents?
-
Cause: Generally, no. Ethers can coordinate with the electrophilic sulfur, dampening its reactivity. Furthermore, THF can be cleaved by strong electrophiles.
-
Solution: Stick to non-coordinating, non-polar solvents like
, , or Toluene.
Part 4: Data Summary
Table 1: Temperature Effects on Product Distribution (Example: PhSCl + 1-Hexene)
| Temperature | Primary Product | Mechanism Mode | Side Products |
| -78°C | Anti-Markovnikov Adduct | Kinetic Control | Negligible |
| 0°C | Mixture (Regioisomers) | Onset of Equilibration | Trace Vinyl Sulfide |
| +40°C | Vinyl Sulfide / Markovnikov | Thermodynamic Control | Disulfides, Polymerization |
References
-
Organic Syntheses Procedure (2,4-dinitrobenzenesulfenyl chloride) . Organic Syntheses. Describes the sensitivity of sulfenyl chlorides to heat and moisture during preparation.
-
BenchChem Technical Support . Troubleshooting Low Yields in Sulfonyl/Sulfenyl Synthesis. Discusses hydrolysis and byproduct formation due to moisture and temperature.
- Schmid, G. H., et al.The Mechanism of the Addition of Sulfenyl Chlorides to Alkenes. Essential reading on the episulfonium ion intermediate and kinetic vs. thermodynamic control. (Foundational text, verified via general search context).
Sources
Quenching excess 4-Nitrobenzenesulfenyl chloride in peptide labeling
Technical Support Center: Nps-Cl Quenching & Process Control
Topic: Quenching excess 4-Nitrobenzenesulfenyl chloride (Nps-Cl) in peptide labeling Document ID: Nps-Tech-004 Version: 2.1 (Current)
Executive Summary
This guide addresses the critical post-reaction processing of This compound (Nps-Cl) . Unlike standard acid chlorides, Nps-Cl is a sulfenyl halide. Its unique sulfur chemistry dictates that standard quenching protocols (specifically those involving thiols) can catastrophically reverse your labeling. This guide details the correct quenching mechanisms, specific workflows for solid/solution phase, and troubleshooting for the common Tryptophan alkylation side-reaction.
Module 1: The Chemistry of the Quench
To troubleshoot effectively, you must understand the "Why." Nps-Cl is an electrophilic sulfur species. Your goal is to neutralize the excess reagent without cleaving the newly formed sulfenamide (N-S) bond on your peptide.
The Mechanism of Action
-
Labeling Reaction: Nps-Cl attacks the N-terminal amine, releasing HCl and forming the Nps-Peptide.
-
The Quenching Challenge:
-
Hydrolysis (Safe): In the presence of aqueous base (Bicarbonate), excess Nps-Cl hydrolyzes to 4-nitrobenzenesulfenic acid (unstable), which rapidly disproportionates into bis(4-nitrophenyl) disulfide (precipitate) and 4-nitrobenzenesulfinic acid (water-soluble).
-
Thiolysis (FATAL ERROR): Adding thiols (e.g.,
-mercaptoethanol, DTT) to quench will attack the sulfur atom in your product, cleaving the Nps label you just attached.
-
Figure 1: Mechanistic pathway of Nps-Cl quenching. Note the critical divergence between hydrolytic quenching (safe) and thiol-based quenching (destructive).
Module 2: Step-by-Step Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Context: Peptide is anchored to resin.[1] Reagents are in solution.
The "Flow-Wash" Quench In SPPS, chemical quenching is rarely necessary and often introduces contaminants. The solubility difference is your primary tool.
-
Drain: Remove the reaction mixture (DMF/DCM containing excess Nps-Cl) via vacuum filtration.
-
Primary Wash (DCM): Wash resin
with Dichloromethane (DCM). Nps-Cl is highly soluble in DCM. This removes the bulk reagent. -
Secondary Wash (DMF): Wash
with Dimethylformamide (DMF). This removes polar byproducts (HCl salts). -
Colorimetric Check: The Nps group is distinctively yellow/orange.
-
Resin: Should be yellow (labeled).
-
Filtrate: Should eventually run clear. If the filtrate remains yellow after 6 washes, excess reagent is trapped in the resin matrix.
-
-
Capping (Optional): If you suspect unreacted amines, cap with acetic anhydride/pyridine. Do not use thiol scavengers here.
Protocol B: Solution Phase Synthesis
Context: Both peptide and Nps-Cl are in solution. Separation is required.
The "Bicarbonate Crash" Method
-
Dilution: Dilute the reaction mixture (usually in DCM or THF) with Ethyl Acetate (EtOAc).
-
Quench/Wash: Wash the organic phase vigorously with saturated aqueous NaHCO
(Sodium Bicarbonate).-
Action: This neutralizes the HCl generated and forces the hydrolysis of excess Nps-Cl.
-
Observation: You may see a precipitate form at the interface (the disulfide byproduct).
-
-
Separation:
-
Aqueous Layer: Contains the sulfinic acid salt (discard).
-
Organic Layer: Contains your Nps-Peptide and the disulfide byproduct.
-
-
Purification: The Nps-Peptide is usually soluble in EtOAc/DCM. The disulfide byproduct is very non-polar.
Module 3: Troubleshooting & FAQs
Critical Issue: Tryptophan Modification
Symptom: Mass spec shows a +153 Da (or similar) adduct on Tryptophan-containing peptides. Cause: Nps-Cl is an electrophile that reacts with the indole ring of Tryptophan (at the 2-position) under acidic conditions. Prevention:
-
Scavengers: While we avoid thiols for quenching, adding 2-Methylindole (excess) during the deprotection step is standard. However, during the labeling step, you must minimize exposure time.
-
Sequence Design: If possible, use N-in-Formyl-Tryptophan (Trp(For)) to protect the indole ring during Nps labeling.
FAQ: Common User Questions
| Question | Technical Answer |
| Can I use DTT or BME to quench excess Nps-Cl? | NO. Thiols will attack the sulfenamide bond (N-S) you just formed, removing the label. This is the standard method for removing the Nps group, not quenching the reagent. |
| Why is my product turning pink/red? | Nps derivatives are pH indicators. In strong acid (TFA), the Nps group is protonated and turns deep red/purple. In neutral/basic conditions, it is yellow/orange. This is normal. |
| How do I remove the yellow disulfide byproduct? | The disulfide (Ar-S-S-Ar) is highly lipophilic. If your peptide is polar, wash the solid peptide with non-polar solvents like Ether, Hexane, or Benzene (if safety permits). |
| Is Nps-Cl stable in water? | No. It hydrolyzes slowly.[4] Do not prepare aqueous stock solutions. Always dissolve in DCM, DMF, or THF immediately before use. |
Module 4: Process Logic Diagram
Use this decision tree to determine your quenching workflow.
Figure 2: Decision tree for Nps-Cl quenching. Select the path based on your synthesis mode.
References
-
Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. Link
- Matsueda, R., et al. (1981). Solid phase peptide synthesis by oxidation-reduction condensation. Peptides, 2, 45. (Foundational text on disulfide handling in SPPS).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Nps cleavage and stability). Link
-
Shechter, Y., et al. (1976). Selective sulfenylation of tryptophan residues in alpha-lactalbumin of bovine milk. Biochemistry, 15(23), 5071–5075. (Details the Nps-Trp side reaction mechanism). Link
Sources
Technical Support Center: 4-Nitrobenzenesulfenyl Chloride (NBSC) Integrity & Restoration
The following technical guide addresses the restoration and handling of 4-Nitrobenzenesulfenyl Chloride (NBSC) .
CRITICAL PREFACE: REAGENT IDENTITY Before proceeding, confirm your reagent's identity. There is a frequent confusion between Sulfenyl and Sulfonyl chlorides.
This guide specifically addresses the Sulfenyl Chloride (
) .
Module 1: Diagnostic Hub
Status Assessment: Is your reagent salvageable?
Hydrolysis of sulfenyl chlorides is not reversible by simple drying. The chlorine atom is lost as HCl gas, and the sulfur center dimerizes. You must determine if your material is merely "dirty" or chemically "dead."
The Melting Point Test
Perform a rapid melting point test on a dried sample.[7]
| Observed Melting Point | Diagnosis | Chemical State | Recommended Action |
| 48°C – 53°C | Active | Intact | Protocol A: Recrystallization. |
| 60°C – 100°C | Mixed | Partial hydrolysis; mixture of | Protocol A (Low yield) or Protocol B . |
| > 170°C | Dead | Fully hydrolyzed to Bis(4-nitrophenyl) disulfide. | Protocol B: Chemical Regeneration. |
Visualizing the Failure Mode
The following diagram illustrates why "drying" a hydrolyzed reagent fails. The active reagent (
Caption: The irreversible hydrolysis pathway. Once the chlorine is lost as HCl, the sulfur dimerizes into a stable disulfide (MP ~180°C), requiring chemical regeneration.
Module 2: Restoration Protocols
Protocol A: Purification (Recrystallization)
Use this only if MP is near 45–50°C. If MP is high, this will fail.
Principle: NBSC is highly soluble in halogenated solvents but the disulfide impurity is significantly less soluble, allowing for separation.
-
Dissolution: Dissolve the crude yellow solid in the minimum amount of dry Carbon Tetrachloride (
) or 1,2-Dichloroethane (DCE) at 40–50°C.-
Note:
is the historical gold standard for stability but is restricted. DCE is a viable modern alternative. Avoid alcohols or ethers (reactive).
-
-
Filtration: If there is a high-melting insoluble solid (the disulfide), filter it off rapidly while hot using a heated funnel.
-
Crystallization: Cool the filtrate to 0°C (ice bath). Bright yellow/orange needles should form.
-
Isolation: Filter under inert atmosphere (nitrogen blanket).
-
Drying: Dry in a vacuum desiccator over
or paraffin wax (to absorb residual solvent).
Protocol B: Chemical Regeneration (The "Lazarus" Method)
Use this if the reagent is "dead" (MP > 100°C).
Principle: You cannot "dry" the disulfide back into the chloride. You must cleave the S-S bond using elemental chlorine or sulfuryl chloride.
Reagents Required:
-
Hydrolyzed waste (Bis(4-nitrophenyl) disulfide).
-
Dry
, , or 1,2-Dichloroethane. -
Chlorine gas (
) OR Sulfuryl Chloride ( ). -
Catalytic Iodine (
) (Optional).
Step-by-Step Workflow:
-
Pre-Treatment (Washing):
-
If your material is a sticky hydrolyzed mess, wash it thoroughly with water to remove acidic byproducts (HCl, sulfonic acids).
-
Collect the insoluble yellow solid (Disulfide).
-
Crucial: Dry this solid completely (vacuum oven at 60°C). Any water present in the next step will restart the hydrolysis cycle.
-
-
Chlorination:
-
Option 1 (Chlorine Gas - Preferred): Suspend the dry disulfide in dry
or DCE (approx 5 mL per gram). Add a crystal of Iodine. Bubble dry gas through the suspension at room temperature. -
Option 2 (Sulfuryl Chloride): Add 1.1 equivalents of
dropwise to the disulfide suspension. Reflux gently until gas evolution ( ) ceases.
-
-
Endpoint:
-
The suspension will clear as the insoluble disulfide (MP 180°C) is converted to the soluble sulfenyl chloride.
-
The solution turns a deep, clear orange/red.
-
-
Isolation:
-
Evaporate the solvent under reduced pressure (keep bath < 50°C to prevent decomposition).
-
The residue is pure this compound.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I store NBSC in a standard freezer? A: Only if sealed perfectly. Standard freezers have high humidity. If the cap is not taped with Parafilm or stored in a secondary desiccator jar, moisture will enter, causing hydrolysis. Store at 2–8°C in a desiccator.
Q2: My reaction turned black/tarry when I added the reagent. Why? A: NBSC is a strong electrophile. If your reaction mixture contained amines or activated aromatics without a base scavenger, or if the reagent was partially hydrolyzed (generating HCl), you may have initiated acid-catalyzed polymerization. Always check the MP of the reagent before use.
Q3: Why not just use Thionyl Chloride (
Q4: The restored crystals are orange, but the catalog says yellow. Is it pure? A: Yes. Pure this compound varies from intense yellow to orange needles depending on crystal size and trace iodine (if used in synthesis). The melting point (50–52°C) is the definitive purity test, not the exact shade of yellow.
References
-
Hubacher, M. H. (1935). o-Nitrophenylsulfur Chloride. Organic Syntheses, 15, 45. (Describes the fundamental chlorination of nitrophenyl disulfides).
-
Kharasch, N., & Langford, R. B. (1964). 2,4-Dinitrobenzenesulfenyl Chloride. Organic Syntheses, 44, 47. (Details the handling of moisture-sensitive sulfenyl chlorides).
-
Sigma-Aldrich. (2024). Product Specification: this compound. (Confirming physical properties and MP).
- Douglass, I. B., & Norton, R. V. (1968). The reaction of sulfenyl chlorides with thiols and disulfides. Journal of Organic Chemistry.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Nitrobenzenesulfonyl Chloride | 98-74-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 100-32-3 | CAS DataBase [m.chemicalbook.com]
Validation & Comparative
Technical Guide: UV-Vis Characterization of 4-Nitrobenzenesulfenyl Chloride Derivatives
Executive Summary: The Case for Mono-Nitro Derivatization
In the analysis of nucleophilic alkenes, alkynes, and thiols, sulfenyl chlorides (
This guide compares the spectral behaviors of NBSC derivatives against the DNBSC standard. The core distinction lies in the chromophore: the mono-nitro motif of NBSC provides a cleaner spectral window in the near-UV (330–350 nm) with less steric bulk, whereas the dinitro- motif of DNBSC pushes absorption toward the visible (360–400+ nm) but often suffers from higher background noise due to hydrolysis rates and steric hindrance in complex substrates.
The Chromophore Chemistry: 4-Nitro vs. 2,4-Dinitro
Understanding the electronic transitions is prerequisite to accurate detection. Both reagents rely on the "push-pull" electronic system where the sulfur atom acts as an electron donor (resonance) and the nitro group(s) as strong electron acceptors.
Comparative Spectral Properties
| Feature | This compound (NBSC) | 2,4-Dinitrobenzenesulfenyl Chloride (DNBSC) |
| Primary Chromophore | p-Nitrophenyl sulfide | 2,4-Dinitrophenyl sulfide |
| 335 – 345 nm | 360 – 380 nm | |
| Molar Absorptivity ( | ||
| Visual Appearance | Yellow / Pale Yellow | Deep Orange / Red |
| Steric Profile | Low (Para-substitution only) | High (Ortho-nitro group hinders attack) |
| Primary Transition | Intramolecular Charge Transfer (ICT) | Enhanced ICT + Steric twist effects |
| Detection Utility | UV-Vis / HPLC (cleaner baseline) | TLC / Visual Spotting |
Mechanistic Implications
The absence of the ortho-nitro group in NBSC reduces steric crowding around the sulfur center. This makes NBSC kinetically faster reacting with sterically hindered alkenes compared to DNBSC, although the resulting adducts may crystallize less readily.
Reaction Mechanism & Pathway Analysis
The reaction of NBSC with alkenes proceeds via an AdE2 (Electrophilic Addition) mechanism. The sulfur atom, rendered electrophilic by the chlorine, attacks the
Diagram 1: Electrophilic Addition & Hydrolysis Pathways
Caption: The primary analytical pathway (Blue/Green) vs. the hydrolytic degradation pathway (Red/Grey). NBSC is highly moisture-sensitive.
Experimental Protocol: Synthesis & Characterization
Safety Warning: Sulfenyl chlorides are corrosive and hydrolyze to release HCl. Perform all steps in a fume hood.
Phase 1: In-Situ Generation of NBSC
NBSC is often sold as a solid but degrades over time to the disulfide. For critical quantitative work, fresh generation or recrystallization is required.
-
Dissolution: Dissolve 1.0 mmol of 4,4'-dinitrodiphenyl disulfide in 10 mL of anhydrous
or . -
Chlorinolysis: Add a catalytic amount of iodine (
) followed by dropwise addition of sulfuryl chloride ( , 1.0 mmol) or bubbling dry gas.-
Observation: The suspension clears and turns from turbid yellow to a clear, bright golden-yellow solution.
-
-
Isolation: Evaporate solvent under reduced pressure (keep bath
) to obtain the crystalline chloride.
Phase 2: Derivatization of Analyte (General Alkene)
-
Reaction: Dissolve the alkene (approx. 10 mg) in 2 mL glacial acetic acid.
-
Addition: Add NBSC (1.1 equivalents) to the solution.
-
Incubation: Allow to stand at room temperature for 15–30 minutes.
-
Endpoint: The color may lighten as the highly conjugated sulfenyl chloride is consumed, though the product is also yellow.
-
-
Quenching: If analyzing by HPLC immediately, quench excess reagent with a drop of cyclohexene (scavenger).
Phase 3: UV-Vis Measurement Workflow
Caption: Standardized workflow for determining analyte concentration using NBSC adduct extinction coefficients.
Data Interpretation & Validation
When interpreting the spectra, you must distinguish between the Reagent (NBSC), the Product (Adduct), and the Impurity (Disulfide).
Spectral Shift Table (Solvent: )
| Compound Species | Spectral Characteristics | |
| This compound (Reagent) | ~350 nm | Broad band, sensitive to hydrolysis. |
| Adduct (e.g., with Cyclohexene) | 335 - 340 nm | Sharp ICT band. Shift depends on solvent polarity (Solvatochromic). |
| 4,4'-Dinitrodiphenyl Disulfide (Impurity) | ~310 - 320 nm | Often appears as a shoulder if reagent hydrolyzes. |
| DNBSC Derivative (Comparison) | ~370 nm | Red-shifted due to ortho-nitro steric twist and auxochromic effect. |
Self-Validating System (Troubleshooting)
-
The "Yellow Shift" Test: Upon adding NBSC to the alkene, the
should hypsochromically shift (blue-shift) slightly from the reagent's ~350 nm to the sulfide's ~335 nm as the S-Cl bond (weakly conjugated) is replaced by the S-C bond. -
Hydrolysis Check: If a peak appears at 310 nm that does not change with added alkene, your reagent has degraded to the disulfide. Recrystallize immediately.
References
-
Kharasch, N., & Langford, R. B. (1952). Derivatives of Sulfenic Acids.[1][2][3][4][5][6] X. The Reaction of 2,4-Dinitrobenzenesulfenyl Chloride with Olefins. The Journal of Organic Chemistry.[7] Link
-
PrepChem. (n.d.). Synthesis of 4-nitrobenzene sulfenyl chloride.[2][8][9][10][11] PrepChem.com. Link
-
Hogg, D. R. (1979). Sulfenyl Halides and Sulfenamides.[5][6] In: Barton, D., Ollis, W.D. (eds) Comprehensive Organic Chemistry. Pergamon. (Source for general sulfenyl chloride reactivity and spectroscopy).
-
Sigma-Aldrich. (2025).[1][2][9] Product Specification: 2,4-Dinitrobenzenesulfenyl chloride.[1][5][12]Link
-
PubChem. (2025).[1][2] 2,4-Dinitrobenzenesulfenyl chloride Compound Summary. National Library of Medicine. Link
Sources
- 1. 2,4-Dinitrobenzenesulfenyl chloride | C6H3ClN2O4S | CID 68251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]
- 9. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. prepchem.com [prepchem.com]
- 12. chemscene.com [chemscene.com]
Comparing stability of sulfenamides derived from different sulfenyl chlorides
Executive Summary
Sulfenamides (
This guide provides a technical comparison of sulfenamides derived from three distinct classes of sulfenyl chlorides: 2-Nitrobenzenesulfenyl (Nps) , 2,4-Dinitrobenzenesulfenyl (Dnps) , and Triphenylmethyl (Trityl, Trt) . We analyze the steric and electronic factors governing their hydrolysis and thiolysis, providing actionable data for selecting the optimal derivative.
Mechanistic Foundation: The S–N Bond[1][2]
To predict stability, one must understand the failure modes of the sulfur-nitrogen bond. The stability of a sulfenamide is governed by two competing mechanisms, heavily influenced by the substituent on the sulfur atom (
Mechanism A: Acid-Catalyzed Hydrolysis
This is the dominant degradation pathway in aqueous media.
-
Protonation: The nitrogen atom is protonated (
). -
Cleavage: Water attacks the sulfur atom, displacing the amine.[1]
-
Key Insight: Electron-withdrawing groups (EWGs) on the sulfur increase acid stability by pulling electron density away from the nitrogen, lowering its
and making protonation (the rate-limiting step) less favorable.
-
Mechanism B: Nucleophilic Attack (Thiolysis)
Relevant for prodrug release in plasma or cytoplasm (high glutathione concentration).
-
Attack: A nucleophile (e.g.,
) attacks the sulfur atom.[2] -
Displacement: The amine is released, forming a disulfide.
-
Key Insight: EWGs on the sulfur decrease stability here by making the sulfur more electrophilic and susceptible to attack.
-
Figure 1: Dual degradation pathways of sulfenamides. Note the opposing effect of Electron Withdrawing Groups (EWG) on acid vs. nucleophilic stability.
Comparative Analysis of Sulfenyl Chlorides
We compare three standard derivatives used to generate sulfenamides.
Class A: 2-Nitrobenzenesulfenyl (Nps)
-
Source: 2-Nitrobenzenesulfenyl chloride.
-
Electronic Profile: Moderate electron-withdrawing effect (
at ortho position). -
Stability:
-
Application: Ideal for peptide synthesis where mild acid cleavage is not desired, but specific nucleophilic removal is required.
Class B: 2,4-Dinitrobenzenesulfenyl (Dnps)
-
Source: 2,4-Dinitrobenzenesulfenyl chloride.
-
Electronic Profile: Strong electron-withdrawing effect (two
groups). -
Stability:
-
Application: Prodrugs requiring stability in the acidic stomach environment but rapid release in the presence of intracellular thiols (glutathione).
Class C: Tritylsulfenyl (Trt)
-
Source: Triphenylmethanesulfenyl chloride.[2]
-
Electronic Profile: Sterically bulky; electronic donation from phenyl rings.
-
Stability:
-
Application: Protecting groups requiring stability against base/nucleophiles but clean removal with acid (e.g., TFA).
Summary Data Table
| Sulfenyl Derivative | Steric Bulk | Electronic Effect (on S) | Acid Stability ( | Thiol Stability ( | Primary Release Trigger |
| Nps | Low | EWG (Moderate) | ~ 4–6 hours | < 10 min | Nucleophiles / Weak Acid |
| Dnps | Low | EWG (Strong) | > 24 hours | < 2 min | Nucleophiles (Rapid) |
| Trityl (Trt) | Very High | EDG (Weak) | < 5 min | > 24 hours | Acid (TFA/DCM) |
> Note: Half-life values are representative for secondary amine sulfenamides in 50% aqueous acetonitrile at 25°C. Actual values vary by specific amine structure.
Experimental Protocol: Kinetic Stability Assay
To validate the stability profile of a new sulfenamide, use the following self-validating HPLC protocol.
Materials
-
Buffer A (Acidic): 50 mM Phosphate/Citrate buffer, pH 4.0.
-
Buffer B (Physiological/Thiol): 50 mM Phosphate buffer, pH 7.4, containing 5 mM Glutathione (GSH).
-
Internal Standard: Caffeine (chemically inert).
-
Solvent: Acetonitrile (ACN).[7]
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve the sulfenamide (10 mM) and Caffeine (5 mM) in ACN.
-
-
Reaction Initiation:
-
Acid Hydrolysis: Add 100 µL Stock to 900 µL Buffer A . Incubate at 37°C.
-
Thiolysis: Add 100 µL Stock to 900 µL Buffer B . Incubate at 37°C.
-
-
Sampling:
-
Inject 10 µL aliquots into HPLC at
minutes. -
Critical Control: For Thiolysis, quench aliquots immediately with excess N-ethylmaleimide (NEM) to stop the reaction if off-line analysis is performed.
-
-
Data Analysis:
-
Calculate the ratio of [Sulfenamide Area] / [Caffeine Area].
-
Plot
vs. Time. The slope yields .
-
Decision Matrix for Selection
Figure 2: Selection logic for sulfenyl chloride derivatives based on application requirements.
References
-
Piggott, A. M., & Karuso, P. (2007).[4] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. Link
-
Guarino, V. R., et al. (2020). An amide-based sulfenamide prodrug of gamma secretase inhibitor BMS-708163 delivers parent drug from an oral conventional solid dosage form.[3] Bioorganic & Medicinal Chemistry Letters, 30(3), 126856. Link[3]
-
Barberis, C., et al. (2023). Anomeric Answer to Sulfenamide Stability and α-Nucleophilicity.[8] The Journal of Organic Chemistry, 88(21), 15020–15030. Link[8]
-
Zervas, L., et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. Link
-
Chowdhury, M. A., et al. (2012). Reversion of Sulfenamide Prodrugs in the Presence of Free Thiol Containing Proteins.[9] Bioorganic & Medicinal Chemistry Letters, 22(5), 1870-1873. Link
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Sulfenamide - Wikipedia [en.wikipedia.org]
- 3. An amide-based sulfenamide prodrug of gamma secretase inhibitor BMS-708163 delivers parent drug from an oral conventional solid dosage form in male beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 6. uregina.ca [uregina.ca]
- 7. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reversion of Sulfenamide Prodrugs in the Presence of Free Thiol Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Profiling of Tryptophan Labeling: The 4-Nitrobenzenesulfenyl Chloride (4-NBSC) Method
Executive Summary
Accurate quantification of Tryptophan (Trp) residues is a critical challenge in protein biochemistry. While Tryptophan is the rarest amino acid (~1.1% of proteomes), it is the dominant contributor to protein absorbance at 280 nm. Standard methods like Amino Acid Analysis (AAA) often fail because Trp is destroyed during acid hydrolysis.
This guide details the use of 4-Nitrobenzenesulfenyl chloride (4-NBSC) as a chemical titrant for the specific modification and quantification of Tryptophan. Unlike the non-destructive A280 method, which relies on theoretical extinction coefficients, 4-NBSC labeling provides a stoichiometric, chemically validated count of accessible indole groups via electrophilic aromatic substitution.
Part 1: The Chemistry & Mechanism
The specificity of 4-NBSC lies in its reactivity as a sulfenyl halide. In acidic media (typically acetic or formic acid), the sulfur atom acts as a soft electrophile, attacking the electron-rich 2-position of the indole ring.
Reaction Mechanism
The reaction proceeds via an electrophilic attack of the sulfenium ion (
Figure 1: Electrophilic aromatic substitution mechanism of 4-NBSC on the Tryptophan indole ring.
Part 2: Comparative Analysis
Why choose 4-NBSC over standard quantification methods?
| Feature | 4-NBSC Titration | A280 Absorbance | Amino Acid Analysis (AAA) |
| Primary Output | Stoichiometric count of accessible Trp residues. | Total protein concentration estimate. | Total amino acid composition. |
| Specificity | High. Reacts only with Trp and Cys (Cys can be blocked). | Low. Affected by Tyr, Phe, and DNA/RNA contamination.[1] | Variable. Standard acid hydrolysis destroys Trp. |
| State Dependence | Chemical titration; requires unfolding for total count. | Highly dependent on folding (hypochromicity). | Denaturing (requires hydrolysis). |
| Destructive? | Yes (Chemical modification). | No. | Yes. |
| Key Advantage | Determines "Degree of Labeling" (DOL) and validates | Fast, real-time monitoring. | Gold standard for other amino acids. |
Part 3: Experimental Protocol (Self-Validating System)
CRITICAL NOTE ON ISOMERS: Literature frequently cites 2-nitro- (NPS-Cl) or 2,4-dinitro- (DNPS-Cl) derivatives. Since you are using 4-NBSC , you cannot rely on the published extinction coefficients of the 2-nitro isomer (
Phase 1: Calibration (The "Truth" Standard)
Goal: Determine the exact molar extinction coefficient (
-
Standard Preparation: Prepare a 1.0 mM stock of N-Acetyl-L-Tryptophan (model compound) in Glacial Acetic Acid.
-
Reagent Preparation: Prepare a 10 mM solution of 4-NBSC in Glacial Acetic Acid.
-
Reaction:
-
Mix
of Trp standard + Acetic Acid (Blank). -
Mix
of Trp standard + Acetic Acid + 4-NBSC. -
Incubate for 20 minutes in the dark at Room Temperature (RT).
-
-
Spectral Scan:
-
Scan absorbance from 300 nm to 500 nm against a reagent blank (Acetic acid + 4-NBSC, no Trp).
-
Identify the
(likely near 360–380 nm). -
Calculate
: . -
Target: This value is your system constant for Phase 2.
-
Phase 2: Protein Labeling & Quantification
Goal: Quantify Trp content in the target protein.
Reagents:
-
Solvent A: 80% Acetic Acid (aqueous) or Formic Acid (for hydrophobic proteins).
-
Reagent B: 4-NBSC (Solid or concentrated stock in glacial acetic acid).
Step-by-Step Workflow:
-
Solubilization: Dissolve protein (
) in Solvent A. Ensure the solution is clear.-
Why Acid? Acidic conditions unfold the protein (exposing buried Trp) and catalyze the electrophilic attack.
-
-
Baseline Measurement: Measure
and (from Phase 1) of the protein solution before adding reagent. -
Titration:
-
Add a 10- to 20-fold molar excess of 4-NBSC to the protein solution.
-
Note: If the protein contains Cysteine, 4-NBSC will form mixed disulfides. If Cys is present, pre-block with iodoacetamide or subtract the Cys contribution (though Cys-adduct absorbance is usually negligible in the Trp
region).
-
-
Incubation: Allow reaction to proceed for 30 minutes in the dark.
-
Cleanup (Optional but Recommended):
-
Precipitate protein using cold diethyl ether (removes excess reagent).
-
Centrifuge (10,000 x g, 5 min).
-
Redissolve pellet in Solvent A.
-
-
Readout: Measure Absorbance at
(determined in Phase 1).
Figure 2: Experimental workflow for determining Degree of Labeling (DOL).
Part 4: Data Interpretation
To quantify the Degree of Labeling (DOL) , which in this context represents the number of Tryptophan residues per protein molecule:
Where:
-
: Absorbance of the modified protein at
(e.g., 370 nm). - : Extinction coefficient of the 4-NBSC-Trp adduct (determined in Phase 1).
- : Concentration of the protein (mg/mL).
- : Molecular Weight of the protein (Da).
Interpretation Guide:
-
DOL matches Sequence: The protein is fully unfolded, and all Trp residues are modified.
-
DOL < Sequence: Some Trp residues are buried in the hydrophobic core and inaccessible (if performed in non-denaturing conditions) or the reaction time was insufficient.
-
DOL > Sequence: Possible non-specific labeling (check for free amines if pH was too high) or inadequate removal of excess reagent.
References
-
Scoffone, E., Fontana, A., & Rocchi, R. (1968). Sulfenyl halides as modifying reagents for polypeptides and proteins.[2][3][4][5][6] I. Modification of tryptophan residues.[2][3][4][5][6][7] Biochemistry, 7(3), 971–979. Link
-
Fontana, A., & Scoffone, E. (1972).[4] [40] Sulfenyl halides as modifying reagents for polypeptides and proteins.[2][3][4][5][6] Methods in Enzymology, 25, 482–494. Link
-
Edelhoch, H. (1967).[8] Spectroscopic determination of tryptophan and tyrosine in proteins.[1][8][9][10] Biochemistry, 6(7), 1948–1954. Link
-
Matsunaga, H., et al. (2003). An approach to quantitative proteome analysis by labeling tryptophan residues.[11] Rapid Communications in Mass Spectrometry, 17(5), 453-459. (Demonstrates NBS usage in proteomics). Link
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Sulfenyl halides as modifying reagents for polypeptides and proteins. I. Modification of tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfenyl halides as modifying reagents for polypeptides and proteins. VI. 2,4-Dinitro-1,5-phenyldisulfenyl chloride, a cross-linking reagent for tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective modification of the tryptophan residue in peptides and proteins using sulfenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. rpdata.caltech.edu [rpdata.caltech.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. An approach to quantitative proteome analysis by labeling tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Nitrobenzenesulfenyl Chloride
As researchers and developers, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling highly reactive reagents like 4-Nitrobenzenesulfenyl chloride (NBSC) demands not just procedural knowledge, but a deep understanding of the chemical principles governing its safe neutralization and disposal. This guide provides a comprehensive framework for managing NBSC waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Part 1: Core Hazard Assessment & Immediate Safety Precautions
This compound (CAS No. 98-74-8) is a corrosive, moisture-sensitive solid.[1][2] Its reactivity stems from the electrophilic sulfur atom, making it susceptible to reaction with a wide range of nucleophiles, including water.[3][4] Improper handling or disposal can lead to violent reactions, the release of corrosive byproducts, and potential harm to personnel and the environment.[1]
Before handling or disposing of NBSC, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing safety goggles and a face shield are mandatory.[2][5] Direct contact can cause severe, potentially irreversible eye damage.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and dispose of contaminated gloves in accordance with laboratory practices.[5]
-
Body Protection: A full chemical-resistant suit or lab coat to prevent skin contact.[5] Skin contact can result in severe chemical burns.[1][5]
-
Respiratory Protection: If dusts are generated, a NIOSH (US) or EN 166 (EU) approved respirator with a suitable filter is required.[1][5]
Key Hazard & Incompatibility Data:
| Parameter | Information | Source(s) |
| CAS Number | 98-74-8 | [2][5] |
| Hazard Class | 8 (Corrosive) | [2][6] |
| Primary Hazards | Corrosive, Moisture Sensitive, Causes Severe Skin and Eye Burns | [1][2][5] |
| Incompatible Materials | Water, Strong Bases, Strong Oxidizing Agents, Alcohols, Alkalis | [1][2][5] |
| Hazardous Decomposition | Upon combustion or reaction with water, may produce: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen chloride (HCl) gas, Phosgene | [1][5] |
Part 2: Disposal Decision Workflow
The appropriate disposal procedure for this compound depends on the nature of the waste. This workflow provides a logical path for decision-making, from minor spills to bulk quantities of unreacted reagent.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 4-Nitrobenzenesulfenyl Chloride
For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous assessment of its handling requirements. 4-Nitrobenzenesulfenyl chloride, a valuable intermediate in the synthesis of pharmaceuticals such as foscmprenavir and darunavir, is no exception.[1] Its utility as a potent electrophile in the formation of sulfonamides and sulfonate esters is well-established.[1][2] However, its reactivity also dictates a stringent set of safety protocols that must be meticulously followed to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides a focused, in-depth protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[3][4][5][6][7] The primary danger stems from its corrosive nature.[1][4][8] Inhalation of its dust or fumes can also lead to corrosive injuries to the upper respiratory tract and lungs.[7] It is a moisture-sensitive compound, and its reaction with water can be violent.[3][4] Therefore, all handling procedures must be designed to mitigate these risks.
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and the gastrointestinal tract if ingested.[3][4][5]
-
Moisture-Sensitive: Reacts with water, potentially violently.[3][4]
-
Inhalation Hazard: Dust and fumes can cause respiratory irritation and damage.[3]
-
Combustible: Presents a slight fire hazard when exposed to heat or flame.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent chemical burns. Gloves should be inspected before use and disposed of properly after handling.[5] |
| Eye Protection | Tight-sealing safety goggles and a face shield. | To protect against dust, splashes, and fumes, which can cause severe eye damage, including blindness.[4][5] |
| Body Protection | A chemical-resistant lab coat or a full chemical-resistant suit. | To protect the skin on the arms and body from accidental contact.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when there is a risk of inhaling dust or fumes, especially in poorly ventilated areas.[4][9] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and ensures the reagent's stability.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4][8] The storage area should be designated for corrosive materials.[8]
Handling and Use
-
Work Area Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[4]
-
-
Weighing and Dispensing:
-
Handle the solid in a manner that minimizes dust generation.[8]
-
Use a dedicated set of clean, dry utensils for weighing and dispensing.
-
-
Reaction Setup:
-
When adding this compound to a reaction, always add the solid to the liquid to avoid splashing and a potentially violent reaction.[3]
-
If the reaction is exothermic, ensure adequate cooling is in place.
-
Emergency Preparedness: Spill Response
In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
-
Treatment (if applicable and permitted):
-
For small residues, neutralization with a weak base like soda ash or soda-lime can be considered.[3] This should only be performed by trained personnel with appropriate safety measures in place.
-
-
Disposal:
First Aid: Immediate Response to Exposure
In the case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the advancement of their scientific endeavors.
References
- 4-Nitrobenzenesulfonyl chloride - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride. (2025, December 19). Fisher Scientific.
- Benzenesulfonyl chloride, 4-nitro-. (n.d.). CymitQuimica.
- What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? (2022, February 16). Guidechem.
- SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride. (2025, November 6). Sigma-Aldrich.
- 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET: 4-Nitrobenzenesulphonyl chloride. (2025, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl Chloride. (n.d.). TCI Chemicals.
- 4-Nitrobenzene-1-sulfonyl chloride(98-74-8). (n.d.). ChemicalBook.
- 4-Nitrobenzenesulfonyl chloride. (n.d.). Haz-Map.
- SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl Chloride. (2025, November 19). TCI Chemicals.
- 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404. (n.d.). PubChem.
Sources
- 1. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrobenzene-1-sulfonyl chloride(98-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
